2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate
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Overview
Description
“2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate” is a chemical compound. It has a linear formula of C20H19NO7 and a molecular weight of 385.377 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C20H19NO7 . For a more detailed analysis, a crystallographic study or computational modeling would be required, which is beyond my current capabilities.Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving o-nitrochlorobenzenes and methanethiolates, catalyzed by triethylamine or pyridine, have been utilized to prepare a series of substituted methyl-o-nitrophenylsulfides. These compounds have been characterized by their NMR spectra, indicating the potential of such reactions in synthesizing complex sulfide-containing molecules for various applications in organic synthesis and potentially drug development (Dudová et al., 2002).
Synthesis of Bicyclic Sultams
The treatment of N-(dibromopropyl)- and N-(dibromobutyl)(methoxycarbonyl)methanesulfanilides with potassium carbonate in DMF yields methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates, demonstrating a method for synthesizing bicyclic sultams. This process could be relevant for developing novel compounds with potential pharmacological activities (Rassadin et al., 2009).
Development of Benzofuran and Benzothiophene Derivatives
A general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes has been reported, showcasing the broad functional group tolerance of the reactions involved. This highlights the versatility of such compounds in synthesizing materials for electronic applications or as intermediates in pharmaceutical chemistry (Sheng et al., 2014).
Electrochemical Behavior in Organic Synthesis
The electrochemical behavior of certain dihydropyridines in protic medium has been explored, leading to the synthesis of amino-benzonaphtyridine N-oxides and cyclic hydroxamic acids. Such studies are crucial for understanding the electrochemical properties of organic compounds, which can be applied in developing novel synthetic methodologies or in the design of electrochemically active materials (David et al., 1995).
Innovative Synthetic Routes to Benzofuran Derivatives
A novel synthetic approach towards benzofuran-2-yl-methanamine derivatives has been developed, utilizing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method highlights the potential for creating diverse benzofuran derivatives that could serve as key intermediates in pharmaceutical synthesis or in the study of material science (Schlosser et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate” contains a benzofuran moiety, which is a common structural motif in many biologically active compounds. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8S/c1-12-18(19(22)28-9-8-27-2)16-10-13(6-7-17(16)29-12)20-30(25,26)15-5-3-4-14(11-15)21(23)24/h3-7,10-11,20H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYXAVWGPLQNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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